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Compound of Interest

Compound Name: 4-Isopropylsalicylaldehyde

Cat. No.: B2419162 Get Quote

Abstract
4-Isopropylsalicylaldehyde, a substituted phenolic aldehyde, presents a molecule of

significant interest in synthetic chemistry and drug discovery. Its unique structural features—a

hydroxyl group and an aldehyde group positioned ortho to each other on a benzene ring,

further functionalized with an isopropyl substituent—confer specific chemical reactivity and

biological activity. This technical guide provides a comprehensive examination of 4-
Isopropylsalicylaldehyde, detailing its molecular structure, physicochemical properties, and

characteristic spectroscopic signatures. Furthermore, we explore a validated synthetic

methodology, discuss its emerging role as a tyrosinase inhibitor in drug development, and

outline essential safety and handling protocols. This document is intended for researchers,

chemists, and professionals in the pharmaceutical and life sciences sectors who require a

detailed understanding of this compound for research and development applications.

Molecular Structure and Identification
4-Isopropylsalicylaldehyde is an aromatic organic compound. The core of its structure is a

benzene ring substituted with three functional groups. A hydroxyl (-OH) group and a formyl (-

CHO) group are located at positions 1 and 2, respectively, establishing it as a salicylaldehyde

derivative. A key feature is the isopropyl group [-CH(CH₃)₂] at position 4, which influences the

molecule's steric and electronic properties.[1] The International Union of Pure and Applied

Chemistry (IUPAC) name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde.[1]
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The planarity of the benzene ring combined with the spatial arrangement of its substituents

dictates its interaction with biological targets and its reactivity in chemical synthesis.

Molecular Visualization
The 2D structure of 4-Isopropylsalicylaldehyde is depicted below, illustrating the connectivity

of atoms and the arrangement of functional groups on the aromatic ring.

Caption: 2D Molecular Structure of 4-Isopropylsalicylaldehyde.

Chemical Identifiers
For unambiguous identification and database cross-referencing, a standardized set of

identifiers is crucial.

Identifier Value Source

IUPAC Name
2-hydroxy-4-propan-2-

ylbenzaldehyde
[1]

CAS Number 536-32-3 [1]

Molecular Formula C₁₀H₁₂O₂ [1]

Molecular Weight 164.20 g/mol [1]

Canonical SMILES
CC(C)C1=CC(=C(C=C1)C=O)

O
[1]

InChI Key
NSLDZVUVKUIYNL-

UHFFFAOYSA-N
[1]

Physicochemical and Spectroscopic Properties
The physical properties of 4-Isopropylsalicylaldehyde are dictated by its molecular weight

and the interplay of its functional groups, which allow for hydrogen bonding and dipole-dipole

interactions.

Physicochemical Data
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Property Value Source

Appearance
Predicted: Pale yellow liquid or

solid
N/A

Boiling Point 265.45 °C at 760 mmHg [2]

Density 1.098 g/cm³ [2]

XLogP3 2.7 [1]

Spectroscopic Profile
Spectroscopic analysis is fundamental for structure verification and purity assessment. While

experimental spectra for this specific compound are not publicly cataloged, a predictive

analysis based on established principles of spectroscopy provides a reliable profile.[3][4]
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Spectroscopy Feature
Predicted Chemical
Shift / Wavenumber

Assignment &
Rationale

¹H NMR Singlet ~9.8-10.1 ppm

Aldehydic proton (-

CHO). Highly

deshielded due to the

electronegativity of the

oxygen and the

anisotropic effect of

the C=O bond.

Singlet (broad) ~11.0 ppm

Phenolic proton (-OH).

Highly deshielded and

often broad due to

hydrogen bonding and

exchange. Its position

is solvent-dependent.

Multiplet ~6.8-7.5 ppm

Aromatic protons

(3H). The substitution

pattern leads to a

complex splitting

pattern (e.g., doublet,

singlet, doublet of

doublets).

Septet ~2.9-3.2 ppm

Isopropyl methine

proton (-CH). Split into

a septet by the six

neighboring methyl

protons.

Doublet ~1.2 ppm

Isopropyl methyl

protons (6H, -CH₃).

Equivalent protons

split into a doublet by

the single methine

proton.
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¹³C NMR Carbonyl ~190-195 ppm

Aldehyde carbon

(C=O). Characteristic

downfield shift.

Aromatic ~115-165 ppm

Six distinct signals for

the aromatic carbons,

with the hydroxyl- and

aldehyde-bearing

carbons being the

most deshielded.

Aliphatic ~34 ppm
Isopropyl methine

carbon (-CH).

Aliphatic ~24 ppm
Isopropyl methyl

carbons (-CH₃).

IR Spectroscopy O-H Stretch
3200-3400 cm⁻¹

(broad)

Phenolic hydroxyl

group, broadened due

to intermolecular

hydrogen bonding.

C-H Stretch (sp²) 3000-3100 cm⁻¹ Aromatic C-H bonds.

C-H Stretch (sp³) 2850-3000 cm⁻¹
Aliphatic C-H bonds of

the isopropyl group.

C-H Stretch

(Aldehyde)

2720-2820 cm⁻¹

(often two weak

bands)

Characteristic Fermi

resonance bands for

the aldehyde C-H

bond.

C=O Stretch 1650-1670 cm⁻¹

Aldehyde carbonyl

group. Conjugation

with the aromatic ring

lowers the frequency

compared to a

saturated aldehyde.

C=C Stretch 1580-1620 cm⁻¹
Aromatic ring

stretching vibrations.
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Synthesis Protocol: Ortho-Formylation of 3-
Isopropylphenol
The synthesis of salicylaldehydes from their corresponding phenols is a cornerstone of

aromatic chemistry. The Reimer-Tiemann and Duff reactions are classic methods for achieving

this ortho-formylation.[5][6] The Reimer-Tiemann reaction, which utilizes chloroform and a

strong base to generate a dichlorocarbene electrophile, is particularly effective for this

transformation.[7][8][9]

The following protocol describes a plausible synthesis of 4-Isopropylsalicylaldehyde starting

from 3-Isopropylphenol, based on the principles of the Reimer-Tiemann reaction.

Experimental Workflow: Reimer-Tiemann Reaction
Caption: Workflow for the synthesis of 4-Isopropylsalicylaldehyde.

Step-by-Step Methodology
Rationale: This procedure leverages the generation of dichlorocarbene in situ, which acts as

the electrophile. The phenoxide, formed by deprotonating the starting phenol with NaOH, is

highly activated towards electrophilic aromatic substitution, directing the carbene

preferentially to the ortho position.[6][10]

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve 3-isopropylphenol (1.0 equiv) and sodium hydroxide (approx. 4.0-

8.0 equiv) in a 2:1 mixture of ethanol and water.[7]

Reaction Initiation: Heat the mixture to approximately 70°C with vigorous stirring to ensure a

homogenous solution.

Electrophile Addition: Slowly add chloroform (2.0 equiv) dropwise to the heated solution over

a period of 1 hour. An exothermic reaction may be observed. Maintain the temperature

throughout the addition.

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at

70°C for an additional 3-4 hours to ensure complete consumption of the starting material.
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Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under

reduced pressure using a rotary evaporator.

Acidification: Carefully acidify the remaining aqueous solution to a pH of 4-5 using dilute

hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl

intermediate to the final aldehyde.

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with

ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a hexane/ethyl acetate gradient, to afford pure 4-Isopropylsalicylaldehyde.

Applications in Drug Development: Tyrosinase
Inhibition
The structural motif of salicylaldehyde is of significant interest to medicinal chemists.

Benzaldehydes, in general, are known to interact with enzymes by forming Schiff bases with

primary amino groups of residues like lysine in the active site.[11] This interaction mechanism

makes them attractive candidates for enzyme inhibitors.

A key application for 4-Isopropylsalicylaldehyde and its derivatives is in the inhibition of

tyrosinase.[12]

Mechanism of Action: Tyrosinase is a copper-containing enzyme that catalyzes the rate-

limiting steps in melanin biosynthesis.[11] Its overactivity can lead to hyperpigmentation

disorders. Tyrosinase inhibitors are therefore valuable as skin-whitening agents in cosmetics

and as therapeutic agents for treating conditions like melasma and post-inflammatory

hyperpigmentation.[11][13]

Structure-Activity Relationship (SAR): Research on substituted benzaldehydes has shown

that they can act as effective tyrosinase inhibitors. The aldehyde group is proposed to be
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crucial for binding to the enzyme, while substituents on the aromatic ring, such as the

hydroxyl and isopropyl groups in 4-Isopropylsalicylaldehyde, modulate the compound's

potency, selectivity, and pharmacokinetic properties. The hydroxyl group can chelate the

copper ions in the tyrosinase active site, further enhancing inhibitory activity.[13]

The development of 4-Isopropylsalicylaldehyde as a lead compound would involve

synthesizing analogs to optimize its inhibitory concentration (IC₅₀), reduce off-target effects,

and improve its drug-like properties (ADME - Absorption, Distribution, Metabolism, and

Excretion).

Safety and Handling
As a laboratory chemical, 4-Isopropylsalicylaldehyde must be handled with appropriate

precautions. Based on data for structurally similar salicylaldehydes, the following guidelines

should be observed.

Hazard Classification: The compound is classified as a combustible liquid and is harmful if

swallowed.[14]

Precautionary Measures:

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14]

P264: Wash skin thoroughly after handling.[14]

P270: Do not eat, drink, or smoke when using this product.[14]

P280: Wear protective gloves, eye protection, and face protection.[14]

First Aid:

IF SWALLOWED (P301 + P312): Call a POISON CENTER or doctor if you feel unwell.

Rinse mouth.[14]

In Case of Fire (P370 + P378): Use dry sand, dry chemical, or alcohol-resistant foam to

extinguish.[14]

Storage and Disposal:
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P403 + P235: Store in a well-ventilated place. Keep cool.[14]

P501: Dispose of contents/container to an approved waste disposal plant.[14]

Researchers must always consult the most current Safety Data Sheet (SDS) provided by the

supplier before handling this chemical.

Conclusion
4-Isopropylsalicylaldehyde is a multifunctional aromatic compound with a well-defined

molecular structure and predictable chemical properties. Standard organic synthesis methods,

such as the Reimer-Tiemann reaction, provide a reliable route to its preparation from readily

available precursors. Its potential as a tyrosinase inhibitor highlights its relevance to the fields

of medicinal chemistry and drug development, offering a scaffold for the design of novel

therapeutic and cosmetic agents. Adherence to strict safety protocols is mandatory for its

handling and use in a research environment. This guide serves as a foundational resource for

scientists aiming to leverage the unique characteristics of 4-Isopropylsalicylaldehyde in their

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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